3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,1-difluoroethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-5(7,8)6(4(9)10)2-11-3-6/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBAWMACWWGZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(COC1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with difluoroethyl reagents under controlled conditions. One common method includes the use of difluoroethyl bromide and oxetane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H8F2O3
- Molecular Weight : 166.13 g/mol
- IUPAC Name : 3-(1,1-difluoroethyl)oxetane-3-carboxylic acid
- CAS Number : 1780909-55-8
The compound features a carboxylic acid functional group attached to an oxetane ring, which enhances its reactivity and potential for bioisosteric applications.
Medicinal Chemistry
The incorporation of fluorine in drug design is well-documented due to its influence on biological activity and pharmacokinetics. The difluoroethyl substituent can enhance lipophilicity and metabolic stability, making it a valuable component in drug candidates.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with oxetane structures have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), enhancing T-cell responses in cancer therapy.
- Antiviral Properties : Some studies suggest that oxetane derivatives demonstrate efficacy against specific viral infections, potentially serving as leads for antiviral drug development.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its oxetane structure allows for various chemical transformations:
- Nucleophilic Substitution : The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of diverse substituted derivatives.
- Bioisosteric Replacements : The compound can act as a bioisostere for carboxylic acids, providing similar hydrogen-bonding capabilities while reducing acidity and enhancing lipophilicity .
Material Science
Due to its unique chemical structure, this compound is being explored in the development of new materials. Its ability to participate in polymerization reactions can lead to innovative materials with tailored properties.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Oxetane-3-carboxylic acid | Contains carboxylic acid group | Higher acidity than carboxamide |
| Oxetane-3-amine | Contains amine group | Basic properties; potential for nucleophilic reactions |
| Oxetane-3-thiol | Contains thiol group | Reactivity with electrophiles due to sulfur |
| Oxetane-3-halides | Halogen substituents | Enhanced reactivity in substitution reactions |
Inhibition of IDO1
A significant study demonstrated that this compound effectively inhibited IDO1 activity in vitro. This inhibition resulted in increased levels of tryptophan and decreased kynurenine production, suggesting a mechanism through which the compound can enhance T-cell responses in cancer therapy.
Antimicrobial Properties
Research has indicated that certain derivatives exhibit significant antimicrobial activity. In vivo studies further support these findings, showcasing the potential of this compound as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the oxetane ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include oxetane-3-carboxylic acid derivatives with different substituents at the 3-position. These substituents range from fluorinated alkyl groups to aryl or heteroaryl moieties. Below is a comparative analysis:
Physicochemical and Electronic Properties
- Steric Bulk : The 1,1-difluoroethyl group introduces greater steric hindrance than fluorophenyl or bromophenyl substituents, which may restrict rotational freedom and improve selectivity .
- Lipophilicity : Aryl-substituted analogs (e.g., 3-fluorophenyl, 4-bromophenyl) exhibit higher logP values due to aromatic rings, whereas fluorinated alkyl groups balance polarity and permeability .
Biological Activity
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, including metabolic stability and receptor binding affinity. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFO
- CAS Number : 1780909-55-8
The presence of the oxetane ring in its structure contributes to its unique reactivity and biological interactions. The difluoroethyl group enhances lipophilicity, potentially improving membrane permeability.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to various receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary tests indicate that the compound possesses antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cell cultures, suggesting possible applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the pharmacological properties of fluorinated compounds similar to this compound. These studies highlight the importance of fluorine substitution in enhancing biological activity:
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Due to its lipophilic nature, the compound is expected to have good oral bioavailability.
- Metabolism : The presence of fluorine may enhance metabolic stability compared to non-fluorinated analogues.
- Excretion : Further studies are needed to determine the excretion pathways and half-life of the compound.
Q & A
Q. What are the common synthetic routes for 3-(1,1-Difluoroethyl)oxetane-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated oxetane derivatives often involves catalytic oxidation of hydroxymethyl-oxetanes. For this compound, a plausible route is the oxidation of a hydroxymethyl-oxetane precursor using palladium or platinum catalysts in an alkaline medium under controlled oxygen flow. Reaction parameters such as pH, catalyst loading, and temperature significantly affect yield. For example, higher catalyst concentrations (e.g., 5 mol% Pd/C) may reduce side reactions like over-oxidation. Optimization studies suggest maintaining temperatures between 50–70°C to balance reactivity and stability of the difluoroethyl group .
Q. Example Protocol :
| Step | Parameter | Typical Range | Notes |
|---|---|---|---|
| Precursor Preparation | Solvent | THF/H₂O (3:1) | Ensures solubility |
| Catalytic Oxidation | Catalyst | Pd/C (5 mol%) | Avoids Pt due to cost |
| Reaction Time | 12–24 h | Monitored via TLC | |
| Workup | Acidification (pH 2–3) | HCl or H₂SO₄ | Precipitates product |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR : NMR distinguishes between -CF- and other fluorinated motifs. NMR resolves oxetane ring protons (δ 4.2–4.8 ppm) and carboxylic acid protons (broad δ 10–12 ppm).
- X-ray Crystallography : Resolves stereoelectronic effects of the difluoroethyl group on oxetane ring puckering (e.g., syn- vs. anti-conformations). Synchrotron sources improve resolution for small molecules .
- HPLC-MS : Validates purity (>95%) and molecular weight (CHFO, MW 166.13) .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF- group exerts strong electron-withdrawing effects, polarizing the oxetane ring and enhancing susceptibility to ring-opening reactions. For example, in nucleophilic substitutions with amines, the oxetane C-O bond breaks preferentially at the carbon adjacent to the CF group. Kinetic studies (monitored via NMR) show reaction rates increase by 3–5× compared to non-fluorinated analogs. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .
Q. What experimental strategies resolve discrepancies in reported bioactivity data for fluorinated oxetane derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from assay conditions. To standardize results:
- Buffer Optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% DMSO to maintain solubility.
- Control for Hydrolysis : Monitor stability via HPLC to confirm the compound remains intact during assays.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.
Studies on analogous compounds (e.g., 4,4'-Difluoro-biphenyl derivatives) highlight pH-dependent activity shifts due to carboxylic acid deprotonation .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Tools like MetaSite identify vulnerable sites (e.g., oxetane ring) for CYP450-mediated oxidation.
- Docking Studies : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to prioritize derivatives with reduced binding affinity.
- ADME Profiling : Combine QSAR models with in vitro microsomal stability assays. For example, introducing electron-withdrawing groups at the oxetane 3-position slows oxidative degradation .
Methodological Challenges
Q. What purification challenges arise during synthesis, and how are they addressed?
- Methodological Answer : The carboxylic acid moiety and polar oxetane ring complicate isolation. Strategies include:
- Ion-Exchange Chromatography : Separates acidic impurities using Dowex® 50WX4 resin.
- Crystallization : Slow evaporation from ethanol/water (7:3) yields high-purity crystals.
- Fluoride-Specific Detection : LC-MS with a fluorine-sensitive detector (e.g., CAD) improves tracking of fluorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
